4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The starting material, 2-fluorobenzoyl chloride, is prepared by reacting 2-fluorobenzoic acid with thionyl chloride.
Pyrrole Formation: The pyrrole ring is synthesized through a condensation reaction involving an appropriate amine and a diketone.
Coupling Reaction: The fluorobenzoyl chloride is then reacted with the pyrrole derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and π-π interactions, while the pyrrole ring can participate in electron delocalization. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzoyl chloride
- 2-fluorobenzoic acid
- N-2-fluorobenzoyl-N’-4-(N,N-dimethyl)amidophenylthiourea
Uniqueness
4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJJCPJIYQCMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328402 | |
Record name | 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338404-14-1 | |
Record name | 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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